molecular formula C12H16N4O5 B12406633 (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol

(2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol

Cat. No.: B12406633
M. Wt: 296.28 g/mol
InChI Key: HFOYSXHOPVYGPB-LMGSDTBKSA-N
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Description

The compound (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol is a nucleoside analog It is structurally characterized by a purine base attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simpler organic molecules. Common reagents include formamide and acetic anhydride.

    Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate.

    Hydroxylation and Methylation: The hydroxyl groups are introduced through oxidation reactions, and the methyl group is added via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleotides and nucleic acids.

Biology

In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It is also employed in the development of molecular probes for detecting specific DNA or RNA sequences.

Medicine

In medicine, the compound has potential applications as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal synthesis and function of DNA and RNA, leading to the inhibition of cell proliferation. This mechanism is particularly useful in the treatment of viral infections and cancer.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Guanosine: Another nucleoside analog with a purine base.

    Cytidine: A nucleoside analog with a pyrimidine base.

Uniqueness

What sets (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol apart from these similar compounds is its specific structural modifications, such as the methoxy group on the purine base and the hydroxymethyl group on the sugar moiety. These modifications confer unique chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

(2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C12H16N4O5/c1-12(19)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)20-2/h4-6,8,11,17-19H,3H2,1-2H3/t6-,8?,11-,12+/m1/s1

InChI Key

HFOYSXHOPVYGPB-LMGSDTBKSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=CN=C3OC)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O)O

Origin of Product

United States

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